molecular formula C13H12FNO B2915265 N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide CAS No. 2176573-52-5

N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide

Cat. No.: B2915265
CAS No.: 2176573-52-5
M. Wt: 217.243
InChI Key: PCYFXOYTHSLCRP-UHFFFAOYSA-N
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Description

N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide is a synthetic organic compound characterized by its unique cyclopropane-fused indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide typically involves the following steps:

    Formation of the Cyclopropane-Fused Indene Core: This can be achieved through a cyclopropanation reaction of an indene derivative using a suitable cyclopropanating agent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amidation Reaction: The final step involves the reaction of the fluoro-substituted cyclopropane-fused indene with prop-2-enamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving cyclopropane-fused indene structures.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide involves its interaction with specific molecular targets. The fluoro group and the cyclopropane-fused indene core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
  • N-{4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-yl}prop-2-enamide

Uniqueness

N-{4-fluoro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}prop-2-enamide is unique due to its specific structural features, including the fluoro group and the cyclopropane-fused indene core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c1-2-11(16)15-13-10-6-7-5-8(14)3-4-9(7)12(10)13/h2-5,10,12-13H,1,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFXOYTHSLCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1C2C1C3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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